Boc-N-methyl-tranexamic acid
Description
Contextualization within Tranexamic Acid Derivatives
Tranexamic acid is a synthetic derivative of the amino acid lysine (B10760008). scialert.net Its derivatives are compounds that have been chemically altered to augment properties such as efficacy, stability, or specificity. ontosight.ai These modifications are crucial as tranexamic acid itself lacks a chromophore group, making it difficult to detect with UV-visible spectroscopy without derivatization. researchgate.net
Boc-N-methyl-tranexamic acid is distinguished by two key modifications: the addition of a methyl group to the nitrogen atom and the presence of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is instrumental in peptide synthesis and drug formulation, as it enhances stability and solubility. chemimpex.com This strategic protection allows for more controlled and specific chemical reactions. The N-methyl group further modifies the compound's properties, influencing its interactions within biological systems.
Other derivatives of tranexamic acid that have been synthesized for research purposes include N-Phthaloyltranexamic Acid and N-Acetyltranexamic Acid. scialert.net These, along with this compound, are explored for their potential to offer different or more effective activities than the parent compound. scialert.net
Significance as a Research Compound
The primary significance of this compound in a research context lies in its role as a protected building block. bapeks.com Specifically, it is utilized in peptide synthesis, a fundamental process for developing new therapeutic agents and understanding biological pathways. bapeks.comcymitquimica.com The Boc protecting group prevents unwanted side reactions at the amine, allowing chemists to selectively build complex peptide chains.
Furthermore, it serves as an important intermediate in the synthesis of various compounds. clearsynth.com Researchers in pharmaceutical development use it for creating novel antifibrinolytic agents. chemimpex.com In biochemical research, it aids in the study of blood coagulation and fibrinolysis, contributing to the development of new therapeutic strategies. chemimpex.com Its use in analytical method development and validation for tranexamic acid production highlights its practical utility in quality control applications. clearsynth.com
The structural and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 165947-29-5 |
| Molecular Formula | C14H25NO4 |
| Molecular Weight | 271.36 g/mol |
| IUPAC Name | 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
| Synonyms | Boc,Me-AMCHC, trans-4-(Boc-methylaminomethyl)cyclohexane carboxylic acid |
| Data sourced from multiple chemical suppliers and databases. bapeks.comclearsynth.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17) |
InChI Key |
HCDBMQKQNARMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Boc N Methyl Tranexamic Acid
Development and Optimization of Synthetic Routes for Boc-N-methyl-tranexamic acid
The synthesis of this compound involves two primary chemical modifications of the parent molecule, tranexamic acid: N-methylation and N-protection with a Boc group. The sequence of these steps can be varied, but the most common strategies involve either the methylation of Boc-tranexamic acid or the Boc-protection of N-methyl-tranexamic acid.
The introduction of the N-methyl group onto the primary amine of tranexamic acid, when already protected by a Boc group, is a widely applicable strategy for N-methylated amino acids. A prevalent method employs a strong base, such as sodium hydride (NaH), to deprotonate both the carboxylic acid and the N-H of the Boc-protected amine, followed by alkylation with an electrophilic methyl source like iodomethane (B122720) (methyl iodide). researchgate.netweebly.com The sodium cation is believed to chelate the carboxylate, directing the methylation to the nitrogen atom. researchgate.net
The general reaction proceeds as follows: Boc-tranexamic acid is dissolved in a dry aprotic solvent, typically tetrahydrofuran (B95107) (THF), and cooled in an ice bath. Sodium hydride is then added portion-wise, leading to the deprotonation of both the carboxylic acid and the carbamate (B1207046) nitrogen. Subsequently, iodomethane is added to the reaction mixture, which selectively methylates the nitrogen atom.
Alternatively, one could first synthesize N-methyl-tranexamic acid and then introduce the Boc protecting group. The Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This method is highly efficient for protecting primary and secondary amines.
| Strategy | Step 1: Reagents & Conditions | Step 2: Reagents & Conditions | Key Considerations |
| Methylation of Boc-tranexamic acid | Boc Protection: Tranexamic acid, (Boc)₂O, Base (e.g., NaOH, Et₃N), Solvent (e.g., Dioxane/Water, DCM). | N-Methylation: Boc-tranexamic acid, NaH, CH₃I, Dry THF, 0°C to RT. weebly.com | This is a common and well-documented route for many amino acids. Requires anhydrous conditions for the methylation step. weebly.com |
| Boc Protection of N-methyl-tranexamic acid | N-Methylation: (e.g., Reductive amination of the corresponding aldehyde precursor to tranexamic acid). | Boc Protection: N-methyl-tranexamic acid, (Boc)₂O, Base, Solvent. | The initial synthesis of N-methyl-tranexamic acid may be more complex. The final Boc protection step is generally high-yielding. |
While specific industrial-scale synthesis data for this compound is not extensively published, the efficiency and scalability can be inferred from the constituent reactions. The Boc-protection of amines is a robust and high-yielding reaction, often proceeding with yields exceeding 90% and is readily scalable. nih.gov
Derivatization Strategies Utilizing this compound as a Precursor
This compound is a versatile intermediate, primarily due to the orthogonal nature of its protecting groups and the reactive carboxylic acid moiety. peptide.com The Boc group is stable under basic conditions but can be readily removed with acid, allowing for selective manipulation of the molecule.
The carboxylic acid group of this compound is a prime site for derivatization to create novel analogs and prodrugs. Esterification or amidation of the carboxylic acid can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which can in turn influence its pharmacokinetic profile.
For instance, ester prodrugs of tranexamic acid have been synthesized to enhance absorption. nih.gov A similar strategy could be applied to this compound, where the carboxylic acid is coupled with an alcohol to form an ester linkage. This modification can improve membrane permeability. The N-methyl group is a key structural feature in this context, as N-methylation of peptides is known to increase lipophilicity and resistance to enzymatic degradation. organic-chemistry.orgpeptide.com
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). peptide.com The N-methyl group provides conformational constraints and can enhance the metabolic stability of the resulting peptide by making the adjacent peptide bond resistant to cleavage by proteases. google.com
The incorporation of this compound into a growing peptide chain follows the standard protocols of Boc-based SPPS. peptide.comchempep.com After coupling the preceding amino acid, the N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA). chempep.com The resulting free amine is neutralized, and the carboxylic acid of this compound is then activated and coupled.
A significant challenge in coupling N-methylated amino acids is the increased steric hindrance around the secondary amine, which can slow down the coupling reaction. To overcome this, more potent coupling reagents are often required.
| Coupling Reagent | Description | Application Notes for N-Methylated Residues |
| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Standard reagents, may result in slow or incomplete coupling for sterically hindered N-methylated amino acids. |
| HBTU/HATU | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium-based reagents that are highly efficient. HATU is particularly effective for difficult couplings, including those involving N-methylated amino acids. peptide.com |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based reagent, another powerful option for promoting difficult amide bond formations. |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | A highly reactive phosphonium (B103445) salt-based reagent, specifically recommended for coupling N-methyl amino acids. peptide.com |
Patents have described the synthesis of tranexamic acid-peptides where tranexamic acid is attached to the N-terminus of a peptide to increase stability. google.comgoogle.com The use of this compound in a similar fashion would offer the additional benefit of the N-methyl group's influence on conformation and metabolic stability.
Applications of Boc N Methyl Tranexamic Acid As a Versatile Chemical Building Block
Utilization in Targeted Small Molecule Drug Discovery and Development
Boc-N-methyl-tranexamic acid serves as a crucial starting material in the synthesis of targeted small molecule drugs, particularly those aimed at modulating the activity of serine proteases. chemimpex.com The tranexamic acid scaffold is a known mimic of lysine (B10760008) and can interact with lysine-binding sites in enzymes such as plasmin, a key enzyme in the fibrinolytic system. The N-methylation of this scaffold can offer improved pharmacokinetic properties to the final drug candidates. mdpi.com
The Boc protecting group facilitates the coupling of this compound with other molecular fragments, such as amino acids or heterocyclic systems, to generate novel drug candidates. chemimpex.com This approach has been instrumental in the development of potent and selective inhibitors of proteases involved in coagulation and fibrinolysis. chemimpex.commdpi.com
A notable application is in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. mdpi.comnih.govmcgill.ca By incorporating the this compound moiety, medicinal chemists can design peptidomimetics that target specific protein-protein interactions or enzyme active sites with high affinity and specificity. mdpi.com
Table 1: Examples of Small Molecules Synthesized Using Tranexamic Acid Derivatives
| Compound Class | Target | Therapeutic Potential |
| Tranexamic acid-based plasmin inhibitors | Plasmin | Antifibrinolytic, treatment of bleeding disorders |
| Peptidomimetic protease inhibitors | Various proteases | Antiviral, anticancer, anticoagulant |
| N-methylated peptide analogs | Various receptors | Improved pharmacokinetic profiles |
Role in the Design and Synthesis of Biochemical Probes
The development of selective biochemical probes is essential for studying the function and activity of enzymes and receptors in biological systems. This compound provides a valuable scaffold for the synthesis of such probes, particularly for targeting serine proteases.
Researchers can chemically modify the carboxylic acid group of this compound to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags. After deprotection of the Boc group, the modified tranexamic acid moiety can be directed to the active site of a target enzyme. This allows for the visualization and quantification of enzyme activity in complex biological samples.
While specific examples detailing the use of this compound for probe development are not extensively documented in publicly available literature, the general strategy of using tranexamic acid derivatives for targeting plasminogen and other serine proteases is well-established. These probes are instrumental in understanding the mechanisms of fibrinolysis and in the screening for new enzyme inhibitors.
Table 2: Potential Biochemical Probes Incorporating the Tranexamic Acid Scaffold
| Probe Type | Reporter Group | Target Enzyme | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Plasmin, Trypsin | Enzyme activity assays, cellular imaging |
| Biotinylated Probe | Biotin | Serine Proteases | Affinity purification, protein-protein interaction studies |
| Photoaffinity Probe | Photoreactive group | Lysine-binding proteins | Identifying binding partners, mapping active sites |
Contribution to the Construction of Complex Organic Architectures
Beyond its applications in medicinal chemistry, this compound serves as a unique building block for the construction of complex organic architectures, including macrocycles. Macrocyclic compounds, which contain large rings of atoms, often exhibit unique biological activities and conformational properties. nih.gov
The bifunctional nature of this compound, possessing both a protected amine and a carboxylic acid, makes it an ideal component for solid-phase peptide synthesis (SPPS) and subsequent macrocyclization. nih.govdiva-portal.org In this process, the carboxylic acid end can be anchored to a solid support, and the Boc-protected amine is then deprotected to allow for the stepwise addition of other amino acids or building blocks. nih.gov
Once the linear precursor is assembled, the N-methyl group can influence the conformational preferences of the peptide backbone, potentially pre-organizing it for efficient cyclization. nih.govnih.gov The final macrocycle is then cleaved from the solid support. This strategy has been employed to synthesize libraries of macrocyclic peptides with diverse structures and potential therapeutic applications. nih.govnih.gov The incorporation of the N-methylated tranexamic acid unit can impart specific structural constraints and recognition motifs into the final macrocyclic architecture.
Table 3: Role of this compound in Complex Synthesis
| Synthetic Strategy | Key Feature of Building Block | Resulting Architecture | Potential Application |
| Solid-Phase Peptide Synthesis | Boc-protected amine for sequential coupling | Linear peptide precursors | Foundation for macrocycles |
| Macrocyclization | Bifunctional nature (amine and carboxylic acid) | Macrocyclic peptides and peptidomimetics | Drug discovery, molecular recognition |
| Conformational Control | N-methylation of the backbone | Constrained cyclic structures | Enhanced biological activity and selectivity |
Mechanistic Investigations and Structure Activity Relationship Sar Studies
Elucidation of Molecular Interaction Mechanisms
The molecular interactions of Boc-N-methyl-tranexamic acid are best understood by first examining the mechanism of its parent compound, tranexamic acid. Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolytic system, primarily through its interaction with plasminogen.
Binding Affinity to Lysine (B10760008) Binding Sites of Plasminogen
Tranexamic acid is a synthetic analog of the amino acid lysine. scispace.comnih.gov Its primary mechanism of action is the reversible blockade of the lysine binding sites on plasminogen molecules. scispace.comnih.gov Plasminogen possesses several of these sites, which are crucial for its binding to fibrin (B1330869) and for its subsequent activation to plasmin. nih.govdrugbank.com By occupying these lysine binding sites, tranexamic acid prevents plasminogen from binding to the fibrin clot, thereby inhibiting fibrinolysis. nih.govdrugbank.com
The binding of tranexamic acid to plasminogen is competitive and occurs at both high-affinity and low-affinity sites. nih.gov This interaction is critical for its antifibrinolytic activity.
In the case of This compound , the presence of the bulky tert-butyloxycarbonyl (Boc) group on the nitrogen atom of the aminomethyl group is expected to sterically hinder or completely block the binding of the molecule to the lysine binding sites of plasminogen. These binding sites accommodate the aminomethyl group of tranexamic acid, which mimics the side chain of lysine. The large size of the Boc group would likely prevent the necessary interaction, rendering this compound inactive as a direct inhibitor of plasminogen binding. It is widely regarded as a protected form of tranexamic acid used in chemical synthesis, where the Boc group is later removed to yield an active compound. cymitquimica.com
| Compound | Key Structural Feature | Expected Interaction with Plasminogen Lysine Binding Sites |
|---|---|---|
| Tranexamic acid | Primary amino group | Strong, reversible binding |
| This compound | Boc-protected, N-methylated amino group | Significantly reduced or no binding due to steric hindrance |
Modulation of Fibrinolytic System Components
The fibrinolytic system is a complex cascade of enzymatic reactions that results in the dissolution of fibrin clots. A key component of this system is the activation of plasminogen to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). Plasmin then degrades the fibrin matrix of the clot.
Tranexamic acid modulates this system by inhibiting the activation of plasminogen, thus preserving the fibrin clot. nih.govdrugbank.com This leads to a reduction in bleeding. While tranexamic acid primarily acts on plasminogen, there is evidence to suggest it may also have other subtle effects on the fibrinolytic system. For instance, at very high concentrations, it can non-competitively inhibit plasmin. nih.gov
For This compound , assuming it cannot bind to plasminogen, it would not be expected to modulate the fibrinolytic system in the same manner as tranexamic acid. Its role is primarily that of a synthetic intermediate, which, upon deprotection, can yield a biologically active molecule. cymitquimica.com
Research into Other Enzyme Activities and Protein Interactions
The primary therapeutic action of tranexamic acid is its interaction with plasminogen. However, research has explored other potential interactions. For example, tranexamic acid has been investigated for its effects on inflammation, which may be linked to the inhibition of plasmin-mediated activation of inflammatory pathways. researchgate.net
There is a lack of specific research into the other enzyme activities and protein interactions of This compound . Due to the presence of the Boc protecting group, it is generally considered to be biologically inert until the protecting group is removed.
Exploration of Receptor Interactions (e.g., Glutamate (B1630785) Receptors for Derivatives)
Some studies have suggested that at high concentrations, tranexamic acid may have off-target effects, including interactions with GABA(A) receptors, which could be related to central nervous system side effects observed in some clinical settings. nih.gov
There is no specific research available on the interaction of This compound with glutamate receptors or other neuronal receptors. The structural modifications would significantly alter its physicochemical properties, making any direct comparison to tranexamic acid's receptor interactions speculative without dedicated studies.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The structure-activity relationship of tranexamic acid and its derivatives is centered around the key structural features required for binding to the lysine binding sites of plasminogen.
Impact of Substituent Variations on Biological Activity
The antifibrinolytic activity of tranexamic acid is highly dependent on its structure. The key pharmacophoric elements are the cyclohexane (B81311) ring, the carboxylic acid group, and the aminomethyl group. The trans-conformation of the 4-(aminomethyl)cyclohexanecarboxylic acid is crucial for its activity.
The Aminomethyl Group: The primary amino group is essential for binding to the lysine binding sites of plasminogen. Modifications to this group can significantly impact activity.
The Carboxylic Acid Group: The carboxylate group also contributes to the binding interaction.
The Cyclohexane Ring: The rigid ring structure maintains the optimal distance and spatial orientation between the amino and carboxyl groups.
In This compound , the key modification is at the amino group. The introduction of the bulky Boc group and the methyl group has a profound impact on its biological activity.
N-Boc Group: As previously discussed, the Boc group is a large, sterically hindering moiety that protects the amino group during chemical synthesis. Its presence is expected to abolish the antifibrinolytic activity by preventing the molecule from fitting into the lysine binding sites of plasminogen.
The following table summarizes the expected impact of these substitutions on antifibrinolytic activity.
| Compound | Substitution at Amino Group | Expected Antifibrinolytic Activity | Rationale |
|---|---|---|---|
| Tranexamic acid | -NH2 | High | Optimal binding to plasminogen lysine binding sites. |
| N-methyl-tranexamic acid (hypothetical) | -NH(CH3) | Reduced | Altered basicity and steric hindrance affecting binding. |
| This compound | -N(Boc)(CH3) | Negligible to None | Significant steric hindrance from the Boc group preventing binding. |
Rational Design of New Chemical Entities with Modulated Properties
The modification of tranexamic acid to this compound represents a rational design approach to alter its properties. The introduction of the Boc group and the N-methyl group can be hypothesized to influence its pharmacokinetic and pharmacodynamic profile.
Boc (tert-butoxycarbonyl) Group: The Boc group is a widely used protecting group in organic synthesis, particularly for amines. Its introduction onto the amino group of tranexamic acid serves several purposes in a research and development context. It increases the lipophilicity of the molecule, which can enhance its solubility in organic solvents and potentially influence its ability to cross biological membranes. However, in the context of a final active compound, the Boc group is generally considered a prodrug moiety that would need to be cleaved in vivo to release the active form of the drug.
N-methyl Group: N-methylation is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The addition of a methyl group to the nitrogen atom can have several effects:
Increased Lipophilicity: Similar to the Boc group, N-methylation increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Conformational Restriction: The methyl group can restrict the rotation around the C-N bond, potentially locking the molecule into a more bioactive conformation.
Metabolic Stability: N-methylation can protect the amino group from metabolic degradation, potentially increasing the compound's half-life researchgate.netbenthamdirect.com.
Receptor Interactions: The presence of the methyl group can alter the binding affinity and selectivity of the molecule for its target protein. In some cases, N-methylation can lead to a decrease in activity due to steric hindrance or the loss of a crucial hydrogen bond donor nih.gov.
The rational design of tranexamic acid derivatives has also been explored through the creation of prodrugs to improve its pharmacokinetic profile, such as its short half-life alquds.eduexo-ricerca.it. Computational studies, including Density Functional Theory (DFT), have been employed to predict the hydrolysis rates of such prodrugs, aiding in the design of compounds with desired release kinetics exo-ricerca.itnih.gov.
Computational and Theoretical Chemistry Approaches
Computational methods are invaluable tools for understanding the behavior of molecules like this compound at the atomic level. These approaches can predict how the compound interacts with its biological target and provide insights into its electronic structure and reactivity.
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking simulations can be used to predict the binding mode of this compound to its primary target, plasminogen. Based on the known interactions of tranexamic acid, it is expected that the carboxylate group of the cyclohexane ring would form key ionic interactions with positively charged residues in the lysine-binding site of plasminogen's kringle domains.
A crystal structure of plasmin in complex with a tranexamic acid-derived inhibitor reveals that the tranexamic acid moiety inserts into the primary specificity pocket (S1) of the enzyme semanticscholar.orgresearchgate.netnih.gov. This suggests that tranexamic acid and its derivatives can also act as weak inhibitors of plasmin itself, in addition to preventing plasminogen activation.
For this compound, docking studies would be crucial to understand how the bulky Boc group and the N-methyl group affect its binding affinity and orientation within the active site. It is plausible that the Boc group would need to be accommodated in a larger, more hydrophobic pocket, or it might prevent binding altogether until it is cleaved. The N-methyl group could also influence the binding pose and interactions with surrounding residues.
Molecular dynamics simulations could further elucidate the stability of the compound-target complex over time, providing insights into the flexibility of the ligand and the protein upon binding.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, NBO, HOMO-LUMO Analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound.
A study on tranexamic acid using DFT at the B3LYP/6-31G(d,p) level of theory has provided insights into its molecular geometry, vibrational frequencies, and electronic properties. Natural Bond Orbital (NBO) analysis confirmed the occurrence of intramolecular charge transfer, and the calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicated the potential for charge transfer within the molecule.
For this compound, similar calculations would be expected to show changes in these electronic parameters. The electron-donating nature of the N-methyl group and the electronic effects of the Boc group would influence the charge distribution, dipole moment, and the energies of the HOMO and LUMO.
A DFT study on the effect of N-methylation on amino acids (Ac-X-OMe) showed that N-methylation leads to an increase in the HOMO energy and a decrease in the HOMO-LUMO energy gap, suggesting increased reactivity rsc.org. NBO analysis also revealed that the natural atomic charges on the atoms of the amide functional group become more positive or less negative after N-methylation rsc.org.
The following table summarizes the predicted effects of the Boc and N-methyl modifications on the properties of tranexamic acid, based on established principles and studies of related compounds.
| Property | Effect of Boc-group | Effect of N-methyl group |
| Lipophilicity | Increased | Increased |
| Aqueous Solubility | Decreased | Generally Decreased (can be complex) |
| Metabolic Stability | Acts as a cleavable protecting group | Increased (protects the amino group) |
| Conformational Flexibility | Restricted | Restricted |
| Hydrogen Bonding | Amine H-bond donor eliminated | Amine H-bond donor eliminated |
| Binding to Plasminogen | Potentially hindered until cleavage | Potentially altered affinity/selectivity |
| HOMO Energy | Likely altered | Increased |
| HOMO-LUMO Gap | Likely altered | Decreased |
Analytical Research and Characterization Methodologies
Chromatographic Separations for Analysis and Purification
Chromatography is a cornerstone for both the purification of Boc-N-methyl-tranexamic acid after synthesis and its quantitative analysis. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its polarity and volatility.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of this compound. chemimpex.com Its application is essential for quality control, ensuring the compound meets required specifications (e.g., ≥99% purity) for its use in research and synthesis. chemimpex.com
The development of a robust HPLC method considers the structural features of the molecule. Like its parent compound, tranexamic acid, this compound lacks a significant chromophore, which makes detection by UV-Vis spectrophotometry challenging at higher wavelengths. core.ac.ukresearchgate.net Consequently, analysis is typically performed at low wavelengths, such as 220 nm, where the carboxyl and amide groups absorb UV light. core.ac.uk For more sensitive quantification or analysis in complex matrices, a pre-column derivatization step to attach a chromophoric or fluorophoric tag may be necessary, a strategy commonly employed for tranexamic acid. researchgate.net
Reversed-phase HPLC is the most common separation mode. A non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety. researchgate.nethumanjournals.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
This process involves converting the active hydrogen in the carboxylic acid group to a less polar, more volatile moiety. Common strategies applicable to this type of compound include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective for derivatizing carboxylic acids. sigmaaldrich.comtcichemicals.com
Esterification: The carboxylic acid can be converted to a more volatile ester, for example, a methyl or ethyl ester.
Acylation: This technique could also be applied, though it is more common for amino groups.
For the parent compound tranexamic acid, derivatization using ethyl chloroformate (ECF) has been successfully used for GC analysis, targeting both the amino and carboxylic acid groups. jcsp.org.pk A similar strategy could be adapted for this compound, primarily targeting the carboxylic acid.
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |
| Ethyl Chloroformate | ECF | Carboxylic Acid (-COOH) | Mixed Anhydride/Ester |
| Methanol/HCl | - | Carboxylic Acid (-COOH) | Methyl Ester |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. Each technique provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, characteristic signals confirm the presence of the key structural components:
A sharp singlet integrating to nine protons around 1.45 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butoxycarbonyl (Boc) protecting group. chemicalbook.com
A singlet integrating to three protons, representing the N-methyl group.
A series of multiplets corresponding to the protons on the cyclohexane (B81311) ring.
A signal for the acidic proton of the carboxylic acid, which may be broad or exchangeable with deuterium (B1214612) in solvents like D₂O.
The presence of the Boc and N-methyl signals clearly distinguishes the spectrum from that of the parent tranexamic acid. researchgate.net
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃-C (Boc group) | ~1.45 | Singlet |
| N-CH₃ (N-methyl) | ~2.8-3.0 | Singlet |
| -CH₂-N (Cyclohexyl) | ~2.9-3.2 | Multiplet/Doublet |
| Cyclohexyl Ring Protons | ~1.0-2.5 | Multiplets |
| -COOH | >10 (variable) | Broad Singlet |
Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations of both the urethane (B1682113) in the Boc group and the carboxylic acid. A broad O-H stretch from the carboxylic acid would also be prominent. This technique has been successfully applied to the analysis of tranexamic acid in pharmaceutical tablets. mdpi.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500-3300 (Broad) |
| Alkyl C-H | Stretching | 2850-2960 |
| Carboxylic Acid C=O | Stretching | 1700-1725 |
| Urethane C=O (Boc) | Stretching | 1680-1700 |
Ultraviolet-Visible (UV-Vis) spectroscopy has limited utility for the direct structural characterization or quantification of this compound. The molecule lacks a conjugated system or chromophore that absorbs light in the 250-800 nm range. core.ac.uk Any significant absorption is typically confined to the far UV region (<220 nm), which is attributable to n→π* transitions in the carbonyl groups. core.ac.ukresearchgate.net This inherent low UV absorbance is a primary reason why derivatization is often considered for sensitive HPLC-UV methods. researchgate.net
Mass Spectrometry for Identification and Quantitative Analysis
Mass Spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and can be used for highly sensitive quantification when coupled with a chromatographic inlet, such as in Liquid Chromatography-Mass Spectrometry (LC-MS).
Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺. For this compound (C₁₄H₂₅NO₄, Molecular Weight: 271.36), this would correspond to an m/z value of approximately 272.18.
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through characteristic fragmentation patterns. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). Research on the parent compound, tranexamic acid, has also shown the formation of acetonitrile adducts ([M+ACN+H]⁺) in the ion source when acetonitrile is used in the mobile phase, a phenomenon that could also occur with this derivative. mdpi.com
| Ion Description | Proposed Formula | Expected m/z |
|---|---|---|
| Protonated Molecule [M+H]⁺ | [C₁₄H₂₆NO₄]⁺ | 272.18 |
| Sodium Adduct [M+Na]⁺ | [C₁₄H₂₅NO₄Na]⁺ | 294.16 |
| Fragment: Loss of Isobutylene [M+H - C₄H₈]⁺ | [C₁₀H₁₈NO₄]⁺ | 216.12 |
| Fragment: Loss of Boc group [M+H - C₅H₈O₂]⁺ | [C₉H₁₈NO₂]⁺ | 172.13 |
| Acetonitrile Adduct [M+ACN+H]⁺ | [C₁₆H₂₉N₂O₄]⁺ | 313.21 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of pharmaceutical compounds and their intermediates. pharmjournal.ru While specific, validated methods for this compound are not extensively published, a robust method can be developed based on established principles for analyzing structurally related compounds like tranexamic acid and other Boc-protected amino acids. researchgate.net
A typical LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve high sensitivity and specificity.
Chromatographic Separation: Due to the presence of the tert-Butoxycarbonyl (Boc) group, this compound is more hydrophobic than its parent compound, tranexamic acid. Therefore, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable separation technique. pharmjournal.ru A C18 column is commonly used for this purpose. thaiscience.info The mobile phase would likely consist of a mixture of an aqueous component with an organic modifier, such as acetonitrile or methanol, to ensure adequate retention and sharp peak shapes. researchgate.net An acidic modifier like formic acid is often added to the mobile phase to improve the ionization efficiency in the mass spectrometer. researchgate.net
Mass Spectrometric Detection: Tandem mass spectrometry is employed for its high selectivity and sensitivity. nih.gov The analysis would be performed in positive ionization mode, as the molecule can readily accept a proton. The first stage of mass analysis (MS1) would isolate the protonated molecular ion ([M+H]⁺) of this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). This process, known as multiple reaction monitoring (MRM), provides excellent specificity by monitoring a unique precursor-to-product ion transition. thaiscience.info
For this compound (Molecular Weight: 271.36 g/mol ), the expected precursor ion and potential product ions would be determined to establish a sensitive MRM transition for quantification.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Chromatography Mode | Reversed-Phase HPLC | Suitable for the compound's moderate hydrophobicity. |
| Stationary Phase (Column) | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for molecules of this type. researchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Commonly used for good peak shape and ionization efficiency. researchgate.net |
| Elution | Isocratic or Gradient | An isocratic flow of 95:5 (v/v) acetonitrile/buffer can be effective. thaiscience.info |
| Flow Rate | 0.8 mL/min | A standard flow rate for analytical HPLC. researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule contains basic nitrogen atoms that are readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification. thaiscience.info |
| Precursor Ion ([M+H]⁺) | m/z 272.2 | Based on the molecular weight of this compound. |
| Potential Product Ions | Fragment ions resulting from the loss of the Boc group or other characteristic fragments. | Specific fragments would be determined experimentally to maximize sensitivity. |
Application as an Analytical Standard in Biochemical Assays
In the context of biochemical assays and pharmaceutical development, this compound serves primarily as a reference material or analytical standard. alfa-chemistry.com As a synthetic intermediate, its purity and precise characterization are critical for the synthesis of the final active pharmaceutical ingredient (API).
Role in Quality Control: A well-characterized batch of this compound is used as a reference standard to ensure the quality of raw materials and intermediates. alfa-chemistry.com It serves as a benchmark for:
Identity Confirmation: Confirming the identity of the intermediate in different batches of synthesis.
Purity Assessment: Quantifying the purity of newly synthesized batches by comparing the main component's peak area against that of the standard in chromatographic methods like HPLC.
Impurity Profiling: Helping to identify and quantify process-related impurities that may arise during synthesis.
Use in Method Validation: Analytical standards are indispensable for the validation of new analytical methods. spirochem.com A high-purity standard of this compound would be used to establish key validation parameters such as linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for the LC-MS/MS method described above. pharmjournal.ru
Application as an Internal Standard: While not its primary role, a stable-isotope-labeled version of this compound (e.g., containing deuterium or ¹³C) could be synthesized and used as an ideal internal standard for the quantification of the unlabeled compound in complex matrices. This approach is common in bioanalytical studies to correct for sample loss during preparation and for variations in instrument response. researchgate.net
| Application Area | Specific Use | Importance |
|---|---|---|
| Synthetic Process Control | Reference for reaction monitoring | Ensures the synthetic reaction proceeds as expected and helps determine reaction completion. |
| Quality Control (QC) | Purity assessment of production batches | Guarantees that the intermediate meets the required specifications before being used in the next synthetic step. alfa-chemistry.com |
| Analytical Method Validation | Calibration and performance testing | Essential for developing a reliable and accurate quantitative assay according to regulatory guidelines. pharmjournal.ru |
| Impurity Characterization | Reference marker for potential impurities | Aids in the identification and control of byproducts generated during synthesis. alfa-chemistry.com |
Future Research Directions and Emerging Academic Perspectives
Exploration of Novel Bioactive Scaffolds Derived from Boc-N-methyl-tranexamic acid
The core structure of tranexamic acid provides a versatile scaffold for chemical modification to generate new compounds with unique biological activities. This compound serves as a key intermediate in this process, allowing for precise and selective chemical reactions. chemimpex.com Researchers are actively exploring the synthesis of novel derivatives to expand the therapeutic potential beyond antifibrinolytic applications.
Future work in this area is directed at using the tranexamic acid backbone to create molecules for targeted drug delivery and enhanced bioavailability. For instance, studies have shown that esterification of tranexamic acid can significantly improve its skin penetration, creating prodrugs that release the active compound after absorption. rsc.org Another avenue of research involves the synthesis of biodegradable derivatives, such as carbamic acid salts of tranexamic acid esters, which can act as transdermal permeation enhancers. nih.gov These approaches demonstrate the potential for creating novel delivery systems that improve therapeutic efficacy. nih.gov
Furthermore, the synthesis of metal complexes represents another promising direction. Investigations into copper (II) complexes of tranexamic acid and its N-acetyl derivatives suggest that coordination with metal ions can lead to compounds with different biological and pharmacological profiles compared to the parent drug. scialert.netdocsdrive.com These novel molecular scaffolds could be investigated for applications in areas such as anti-inflammatory or antimicrobial therapy.
| Derivative Class | Modification | Potential Application/Finding | Source |
|---|---|---|---|
| Alkyl Esters | Esterification of the carboxyl group with butyl and octyl chains. | Enhanced skin penetration and deposition for topical applications. | rsc.org |
| Copper (II) Complexes | Complexation of tranexamic acid and its N-acetyl/N-phthaloyl derivatives with copper (II) ions. | Creation of new compounds with potentially altered biological and pharmacological activities. | scialert.netdocsdrive.com |
| Carbamic Acid Salts | Synthesis of carbamic acid salts from tranexamic acid esters. | Act as biodegradable transdermal permeation enhancers for improved drug delivery. | nih.gov |
| Dipeptides | Incorporation into dipeptide structures using coupling reagents. | Serve as building blocks for creating larger, peptide-based therapeutic agents. | researchgate.net |
Integration into Combinatorial Chemistry and High-Throughput Synthesis
This compound is well-suited for use in modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS). youtube.comaxxam.it Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules (a "library") to be screened for biological activity. The use of well-defined building blocks is essential for this process.
The Boc group is a standard protecting group in solid-phase peptide synthesis, a cornerstone of combinatorial chemistry. chemimpex.comchemimpex.com It allows for the controlled, stepwise addition of amino acid-like molecules to a growing peptide chain. chemimpex.com The N-methyl modification offers additional advantages, such as increased resistance to enzymatic degradation, enhanced membrane permeability, and improved bioavailability of the final peptide. Therefore, this compound serves as a valuable building block for creating libraries of novel peptidomimetics with potentially superior drug-like properties. chemimpex.com
The integration of such specialized building blocks enables the generation of diverse molecular libraries that can be rapidly evaluated using HTS. axxam.itmoleculardevices.com Automated HTS platforms can screen thousands of compounds against a biological target, accelerating the identification of promising lead compounds for further development. moleculardevices.comresearchgate.netnih.gov The unique cyclohexyl scaffold of tranexamic acid introduces conformational rigidity into peptide structures, which can lead to higher binding affinity and selectivity for their targets.
| Feature | Advantage in Drug Discovery | Source |
|---|---|---|
| Boc Protecting Group | Enables controlled, stepwise addition in solid-phase peptide synthesis, enhancing stability and solubility. | chemimpex.comchemimpex.com |
| N-Methyl Group | Increases proteolytic stability and membrane permeability, improving the pharmacokinetic profile of peptide-based drugs. | chemimpex.com |
| Cyclohexane (B81311) Ring | Provides structural rigidity to peptide backbones, potentially increasing target affinity and selectivity. | researchgate.net |
| Overall Structure | Acts as a versatile building block for creating diverse libraries of peptidomimetics for high-throughput screening. | beilstein-journals.org |
Advanced Investigations into Biocatalytic Synthesis Pathways
While chemical synthesis routes for tranexamic acid and its derivatives are well-established, there is a growing academic and industrial interest in developing "greener" and more efficient manufacturing processes. derpharmachemica.comresearchgate.netresearchgate.net Biocatalysis, which uses enzymes or whole microorganisms to perform chemical reactions, offers a promising alternative to traditional chemical methods. This approach can lead to higher selectivity, milder reaction conditions, and reduced environmental impact.
Currently, the synthesis of this compound relies on conventional chemical methods. However, future research is likely to explore biocatalytic pathways for key steps in its production. A significant area of investigation is the N-methylation step. While there are no specific reports on the enzymatic N-methylation of tranexamic acid, research in related fields has demonstrated the feasibility of using enzymes for such transformations. For example, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been used for the enzymatic synthesis of N-methylated amino acids.
The development of novel biocatalysts through enzyme engineering and directed evolution could yield enzymes capable of specifically N-methylating tranexamic acid or its precursors. This would represent a significant advancement, potentially simplifying the synthesis process and reducing the need for harsh chemical reagents. As the demand for sustainable and cost-effective pharmaceutical manufacturing grows, the investigation into biocatalytic routes for producing complex intermediates like this compound will become an increasingly important field of research.
| Reaction Type | Biocatalytic Method / Enzyme | Potential Relevance | Source |
|---|---|---|---|
| N-Methylation | N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. | Demonstrates enzymatic synthesis of N-methylated amino acids, a key step in the target compound's structure. | |
| Resolution of Isomers | Lipase PS from Pseudomonas cepacia. | Used in the resolution of tranexamic acid precursors, highlighting the use of enzymes for achieving stereochemical purity. | researchgate.net |
| Amidation | Ammonia gas with Raney nickel catalyst. | While not strictly biocatalytic, this represents a move towards simpler reagents in amination steps relevant to synthesis. | derpharmachemica.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
